molecular formula C18H24N2O2 B2495798 1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2128688-29-7

1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2495798
CAS No.: 2128688-29-7
M. Wt: 300.402
InChI Key: QVGVBBCTMFOQHB-UHFFFAOYSA-N
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Description

1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one is a complex organic compound that features a unique structure combining an indene moiety with a piperazine ring and a propenone group

Preparation Methods

The synthesis of 1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of the indene derivative. One common method involves the reaction of indene with appropriate reagents to introduce the desired functional groups. For example, the synthesis might begin with the chlorination of indene, followed by oxidation to form the indanone intermediate . This intermediate can then be reacted with piperazine and subsequently with propenone under controlled conditions to yield the final product.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like hydrogen gas with palladium catalysts, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one stands out due to its unique combination of structural features. Similar compounds include:

The uniqueness of this compound lies in its ability to combine these features into a single molecule, offering a versatile platform for further research and development.

Properties

IUPAC Name

1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-18(21)20-10-8-19(9-11-20)12-13-22-17-7-6-15-4-3-5-16(15)14-17/h2,6-7,14H,1,3-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGVBBCTMFOQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CCOC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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